molecular formula C10H12BrClFN B2610426 [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1417636-74-8

[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2610426
CAS No.: 1417636-74-8
M. Wt: 280.57
InChI Key: IDXGOJPHPOBRGP-UHFFFAOYSA-N
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Description

[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is a halogenated cyclopropylmethanamine derivative characterized by a bromo substituent at the para position and a fluoro substituent at the ortho position on the phenyl ring. Its molecular formula is C₁₀H₁₂BrClFN (calculated based on analogs in ), with a molecular weight of approximately 290.63 g/mol (estimated from similar compounds).

Properties

IUPAC Name

[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXGOJPHPOBRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-fluorophenylacetic acid ethyl ester , which is then subjected to cyclopropanation using ring third formyl chloride in the presence of pyridine and dimethylformamide (DMF) . The resulting intermediate is further reacted with sulfuric acid and acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and substitution reagents like nucleophiles .

Scientific Research Applications

Pharmacological Studies

Research has demonstrated that compounds with similar structures exhibit significant activity as serotonin receptor agonists. For instance, derivatives of cyclopropylmethylamines have been synthesized to explore their efficacy as selective 5-HT_2C receptor agonists. The introduction of halogens like bromine and fluorine has been shown to enhance the potency and selectivity of these compounds for the 5-HT_2C receptor, which is implicated in various psychiatric disorders .

Positive Allosteric Modulation

Cyclopropyl-containing compounds have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). These modulators are promising therapeutic agents for treating conditions such as anxiety and depression. Studies indicate that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride may exhibit similar properties, enhancing the receptor's response to glutamate without directly activating the receptor itself .

Anti-inflammatory Properties

Research into cyclopropyl derivatives has revealed potential anti-inflammatory effects. For example, certain analogs have shown reduced toxicity in microglial cells while maintaining anti-inflammatory potency. This suggests that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride could be explored further for its therapeutic potential in neuroinflammatory conditions .

A study synthesized various fluorinated cyclopropane derivatives to evaluate their biological activity as 5-HT_2C agonists. The findings indicated that compounds with bromine at the para position of the phenyl ring exhibited enhanced binding affinity and selectivity compared to non-halogenated analogs. The synthesized compound [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride was among those showing promising results in receptor binding assays .

Case Study 2: Structural Analysis

The crystal structure analysis of similar compounds has provided insights into the molecular interactions at play. For instance, the geometry and intermolecular interactions observed in related brominated phenyl derivatives suggest that [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride may adopt a favorable conformation for binding to target receptors, enhancing its pharmacological profile .

Data Tables

Compound NameStructureActivityReference
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochlorideStructureSelective 5-HT_2C Agonist
N-(4-Bromo-2-methoxyphenyl)-cyclopropane-1-carboxamideStructurePositive Allosteric Modulator of mGluR5
N-(4-Bromo-2-chlorophenyl)-cyclopropane-1-carboxamideStructureAnti-inflammatory Agent

Mechanism of Action

The mechanism of action of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cyclopropylmethanamine Derivatives

Table 1: Key Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride 4-Br, 2-F C₁₀H₁₂BrClFN ~290.63 Not explicitly provided
[1-(4-Bromophenyl)cyclopropyl]methanamine hydrochloride 4-Br C₉H₁₁BrClN 248.55 1208915-57-4
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride 4-F C₁₀H₁₁ClFN 203.66 1209726-03-3
[1-(4-(Trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride 4-CF₃O C₁₁H₁₃ClF₃NO 267.68 1209685-75-5
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine 5-Br, 2-F C₁₀H₁₂BrFN Not provided Not provided
Key Observations :
  • Halogen Position and Type: The 4-bromo-2-fluoro substitution in the target compound differs from the 5-bromo-2-fluoro isomer (), which may alter receptor binding due to steric and electronic effects. Replacement of bromine with fluorine ([1-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride) reduces molecular weight by ~87 g/mol and likely increases polarity .
  • Impact on Physicochemical Properties: Bromine and fluorine substituents increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration for CNS targets .
Spectroscopic Data :
  • NMR : Substituent positions directly influence chemical shifts. For instance, the 2-fluoro group in the target compound would cause distinct deshielding in ¹H NMR compared to 4-fluoro analogs .
  • HRMS : Precision mass data (e.g., [1-(4-(trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride: HRMS ES+ 267.063776) confirms structural integrity .

Commercial and Research Relevance

  • Several analogs, such as [1-(4-bromophenyl)cyclopropyl]methanamine hydrochloride (CAS 1208915-57-4), are commercially available (), indicating their utility as building blocks in drug discovery.
  • The trifluoromethoxy derivative (CAS 1209685-75-5) is marketed with 99% purity (), underscoring its applicability in high-throughput screening.

Biological Activity

[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a bromo-fluorophenyl moiety, which is hypothesized to contribute to its biological activity. The presence of halogen substituents (bromine and fluorine) may enhance lipophilicity and alter the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These values suggest that the compound could be effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride has been explored through various in vitro studies. Preliminary findings indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

The precise mechanism by which [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, potentially acting as an inhibitor of protein kinases or other critical enzymes involved in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial efficacy of various alkaloids, compounds similar to [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride demonstrated potent activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .

Case Study 2: Anticancer Effects

Another study focused on the anticancer properties of halogenated amines found that compounds with similar structures inhibited the growth of breast cancer cells in vitro. The results suggested that these compounds could disrupt mitochondrial function, leading to increased apoptosis rates in tumor cells .

Q & A

Q. What synthetic strategies are effective for preparing [1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, bromo- and fluoro-substituted phenyl groups can be introduced via Suzuki-Miyaura coupling or halogenation prior to cyclopropane ring formation. A key intermediate, 4-bromo-2-fluorophenylcyclopropane, is often synthesized using [2+1] cycloaddition with diazo compounds or via Corey-Chaykovsky reactions. Characterization of intermediates relies on 1^1H/13^{13}C NMR (e.g., cyclopropane protons at δ 0.8–1.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions. Purity is assessed via HPLC with UV detection at 254 nm, as demonstrated in analogous brominated phenethylamine syntheses .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Cyclopropane protons exhibit distinct splitting patterns (e.g., ABX systems) due to ring strain. Fluorine NMR (19^{19}F NMR) confirms the presence and position of the fluorine substituent (δ -110 to -120 ppm for aryl-F).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring conformation and hydrochloride salt formation, as shown in crystallographic studies of related bromophenylcyclopropylamines .
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 274.0 for C10_{10}H11_{11}BrF2_2N+^+) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use preparative HPLC to isolate the compound to ≥98% purity, as impurities (e.g., dehalogenated byproducts) can skew activity assays .
  • Stereochemistry : Chiral HPLC or capillary electrophoresis separates enantiomers, which may exhibit divergent receptor binding profiles .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in receptor expression levels. Cross-validate findings using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental approaches are recommended to study the metabolic stability of the cyclopropane ring in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 13^{13}C or 2^{2}H into the cyclopropane ring to track metabolic degradation via LC-MS/MS.
  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to identify oxidative metabolites (e.g., ring-opened diols).
  • Pharmacokinetic Profiling : Administer the compound intravenously and orally to assess bioavailability and half-life, correlating results with in vitro stability data .

Q. How can the fluorine substituent's role in target binding be systematically evaluated?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the fluorine substituent or with alternative halogens (e.g., Cl, I) and compare binding affinities using radioligand displacement assays.
  • Molecular Dynamics Simulations : Model interactions between the fluorine atom and hydrophobic pockets in target proteins (e.g., serotonin receptors), leveraging crystallographic data from brominated analogs .
  • Thermodynamic Integration : Quantify the energy contribution of fluorine via free-energy perturbation (FEP) calculations .

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